![molecular formula C9H12O2 B14689677 4-Methoxybicyclo[2.2.2]oct-5-en-2-one CAS No. 25494-96-6](/img/structure/B14689677.png)
4-Methoxybicyclo[2.2.2]oct-5-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxybicyclo[222]oct-5-en-2-one is a bicyclic organic compound characterized by a unique structure that includes a methoxy group and a bicyclo[222]octane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxybicyclo[2.2.2]oct-5-en-2-one typically involves the substitution at the bridgehead position of its derivatives. One notable method includes the preparation of key intermediates required for the synthesis of (±)-allo-cedrol (khusiol) through a novel methodology involving bridgehead substitution . Another approach involves the pinacol-type rearrangement of 2-substituted 1-methoxybicyclo[2.2.2]oct-5-en-2-ols into bicyclo[3.2.1]oct-6-en-2-ones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxybicyclo[2.2.2]oct-5-en-2-one undergoes various chemical reactions, including:
Substitution Reactions: Bridgehead substitution is a common reaction for this compound, leading to the formation of various derivatives.
Rearrangement Reactions: Pinacol-type rearrangement is another significant reaction, resulting in the formation of bicyclo[3.2.1]oct-6-en-2-ones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic compounds and acids such as p-toluenesulfonic acid in benzene.
Rearrangement Reactions: Reagents like p-toluenesulfonic acid and solvents such as benzene are used under boiling conditions.
Major Products
Substitution Reactions: Products include various substituted derivatives of this compound.
Rearrangement Reactions: Major products include bicyclo[3.2.1]oct-6-en-2-ones and their derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methoxybicyclo[2.2.2]oct-5-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Methoxybicyclo[2.2.2]oct-5-en-2-one involves its interaction with molecular targets through substitution and rearrangement reactions. The methoxy group and the bicyclic structure play crucial roles in its reactivity and the formation of various products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methoxybicyclo[2.2.2]oct-5-en-2-yl methyl ketone
- Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate
Uniqueness
4-Methoxybicyclo[2.2.2]oct-5-en-2-one is unique due to its specific substitution pattern and the presence of a methoxy group, which imparts distinct chemical properties and reactivity compared to other similar bicyclic compounds .
Eigenschaften
CAS-Nummer |
25494-96-6 |
|---|---|
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
4-methoxybicyclo[2.2.2]oct-5-en-2-one |
InChI |
InChI=1S/C9H12O2/c1-11-9-4-2-7(3-5-9)8(10)6-9/h2,4,7H,3,5-6H2,1H3 |
InChI-Schlüssel |
FJQYKJCOPCZIKZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC12CCC(C=C1)C(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,10,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),12,14,16-tetraen-11-one;hydrochloride](/img/structure/B14689595.png)
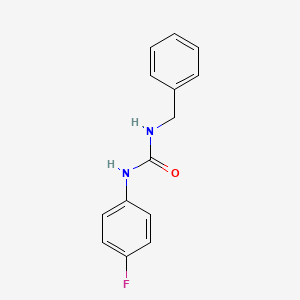
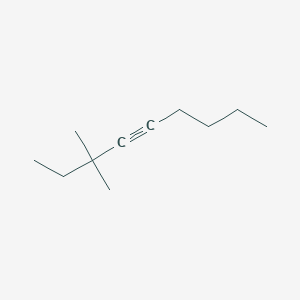
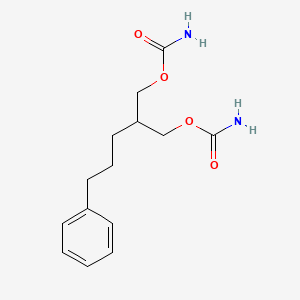
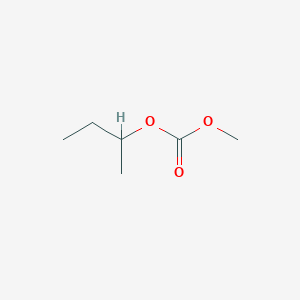


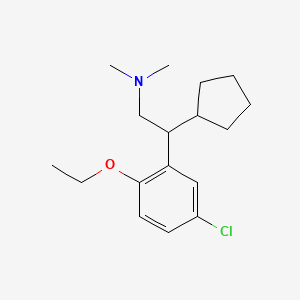
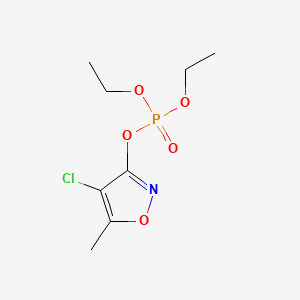
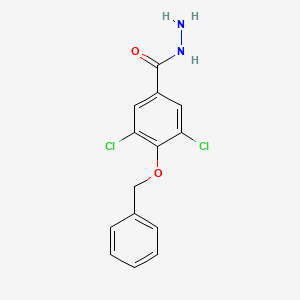
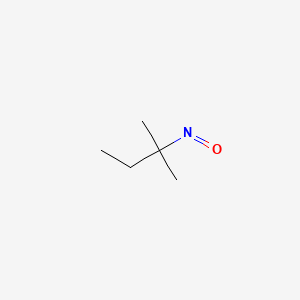

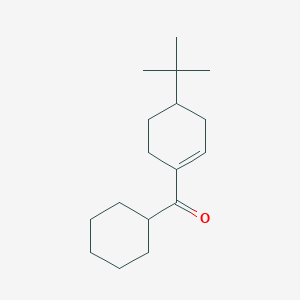
![2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14689696.png)
